Dioctyl malonate

Description

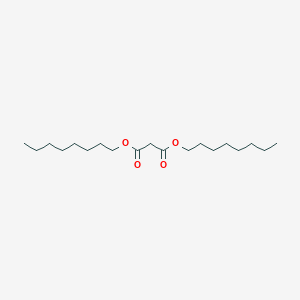

Structure

2D Structure

Properties

IUPAC Name |

dioctyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMXQFQTCJMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066138 | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16958-88-6 | |

| Record name | 1,3-Dioctyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dioctyl Malonate from Malonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dioctyl malonate from malonic acid and n-octanol. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed esterification reaction. This document outlines the reaction mechanism, experimental protocols, and relevant quantitative data for the compounds involved.

Introduction

This compound is a diester of malonic acid that finds applications in various chemical syntheses. Its synthesis from malonic acid and octanol is a direct esterification process. The reaction involves the condensation of two molecules of n-octanol with one molecule of malonic acid in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of malonic acid with n-octanol.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[2][3] To achieve high yields, the equilibrium is shifted towards the formation of the ester by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.[3][4] The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or p-xylene, is a common technique for water removal.[5]

The mechanism of the Fischer esterification involves the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by the alcohol (n-octanol) on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of water to form a protonated ester.

-

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

This process occurs at both carboxylic acid groups of the malonic acid to form the diester, this compound.

Quantitative Data

A summary of the key physical and chemical properties of the reactants and the product is presented in the table below for easy reference and comparison.

| Property | Malonic Acid | n-Octanol | This compound |

| IUPAC Name | Propanedioic acid[6] | Octan-1-ol[7] | Propanedioic acid, dioctyl ester[8] |

| CAS Number | 141-82-2[9] | 111-87-5[10] | 16958-88-6[11] |

| Molecular Formula | C₃H₄O₄[6] | C₈H₁₈O[10] | C₁₉H₃₆O₄[8] |

| Molecular Weight ( g/mol ) | 104.06[12] | 130.23[13] | 328.49[8] |

| Appearance | White crystalline solid[9] | Colorless liquid[10] | Colorless to pale yellow liquid[11] |

| Density (g/cm³) | 1.619[12] | 0.827 (at 20 °C)[7] | 0.919 (at 25 °C)[11] |

| Melting Point (°C) | 135-137 (decomposes)[12] | -16 to -15[7][10] | Not available |

| Boiling Point (°C) | Decomposes above 140[6] | 194-195[10] | 158-160 (at 19 mmHg)[11] |

| Solubility | Soluble in water, alcohol, ether[12] | Insoluble in water; soluble in ethanol, ether | Slightly soluble in water; soluble in alcohol[11] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of Fischer esterification and adapts procedures for similar esters to the synthesis of this compound.[5]

Materials:

-

Malonic acid

-

n-Octanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

p-Xylene or Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine malonic acid (1.0 eq), n-octanol (3.0 eq), and a suitable amount of p-xylene to facilitate azeotropic removal of water. A molar ratio of acid to alcohol of 1:3 has been reported to give good yields.[5]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq) or a few drops of concentrated sulfuric acid to the reaction mixture.

-

Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with p-xylene. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid number of the reaction mixture.[5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent (p-xylene) and excess n-octanol using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[5] Due to the high boiling point of this compound, a high vacuum is necessary for the distillation.

-

Expected Yield: Yields for the synthesis of malonic acid esters under similar conditions have been reported to be in the range of 74-89%.[5]

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]

- 7. 1-Octanol - Wikipedia [en.wikipedia.org]

- 8. This compound [webbook.nist.gov]

- 9. Malonic acid | 141-82-2 [chemicalbook.com]

- 10. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

- 11. This compound, 16958-88-6 [thegoodscentscompany.com]

- 12. turito.com [turito.com]

- 13. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dioctyl Malonate

Di-n-octyl Malonate: IUPAC Name and CAS Number

-

IUPAC Name: dioctyl propanedioate

-

CAS Number: A specific CAS number for di-n-octyl malonate is not consistently reported in major chemical databases. For related compounds, such as bis(2-ethylhexyl) malate, the CAS number is 56235-92-8[1]. It is crucial for researchers to verify the specific isomer and corresponding identifier when sourcing or synthesizing this compound.

Physicochemical Properties

Quantitative data for di-n-octyl malonate is not extensively published. However, based on the properties of similar long-chain dialkyl esters and related compounds like diethyl malonate, the following properties can be estimated.

| Property | Estimated Value |

| Molecular Formula | C₁₉H₃₆O₄ |

| Molecular Weight | 328.49 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | > 250 °C (decomposes) |

| Melting Point | < 0 °C |

| Density | ~0.9 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Solvents | Soluble in alcohols, ethers, and other organic solvents |

Experimental Protocols

Synthesis of Di-n-octyl Malonate via Fischer Esterification

The most common method for synthesizing dialkyl malonates is the Fischer esterification of malonic acid with the corresponding alcohol, in this case, n-octanol. This reaction is typically catalyzed by a strong acid.

Materials:

-

Malonic acid (1 equivalent)

-

n-octanol (2.2 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.02 equivalents)

-

Toluene (as a solvent to facilitate water removal)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, n-octanol, and toluene.

-

With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.

-

The resulting crude di-n-octyl malonate can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for the Synthesis of Di-n-octyl Malonate

Caption: Fischer Esterification Workflow for Di-n-octyl Malonate Synthesis.

Logical Relationship in Malonic Ester Synthesis

Malonic esters, such as dioctyl malonate, are key reagents in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

Caption: Logical Flow of the Malonic Ester Synthesis.

References

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Dioctyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available Material Safety Data Sheet (MSDS) information for dioctyl malonate (CAS No. 16958-88-6). The guide is intended to equip researchers, scientists, and professionals in drug development with essential safety, handling, and experimental protocol information. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams for enhanced understanding.

Analysis of this compound Safety Data

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key physical and chemical properties is provided in the table below. It is important to note that some of this data is estimated and should be treated as indicative.

| Property | Value | Source(s) |

| Molecular Formula | C19H36O4 | [3] |

| Molecular Weight | 328.49 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 158-160 °C @ 19 mmHg 363-364 °C @ 760 mmHg | [2] |

| Specific Gravity | 0.9189 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.4345 @ 25 °C | [2] |

| Flash Point | 162.78 °C (325.00 °F) (Closed Cup) | [2] |

| Vapor Pressure | 0.00001 mmHg @ 25 °C (estimated) | [2] |

| Solubility | Soluble in alcohol. Slightly soluble in water (0.01328 mg/L @ 25 °C, estimated). | [2] |

Toxicological Data

Quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) values, are not available in the reviewed safety data sheets.[1] However, the available SDS classifies the substance as a skin, eye, and respiratory irritant.[1]

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Not determined | [2] |

| Acute Dermal Toxicity | Not determined | [2] |

| Acute Inhalation Toxicity | Not determined | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |

| Respiratory Sensitization | May cause respiratory irritation | [1] |

Experimental Protocols

Standardized testing protocols are crucial for assessing the safety and hazards of chemical substances. Below are detailed methodologies for key experiments relevant to the data presented in a typical MSDS.

Flash Point Determination: Cleveland Open Cup (COC) Method (ASTM D92)

This method is used to determine the flash and fire points of petroleum products and other liquids.

Methodology:

-

Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.

-

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Heat the sample at a specified rate.

-

Apply a test flame across the center of the cup at specified temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

-

To determine the fire point, heating is continued until the application of the test flame causes the substance to ignite and sustain burning for at least five seconds.

-

Acute Oral Toxicity: OECD Guideline 420

This guideline outlines a method for assessing the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, rats are used.

-

Procedure:

-

A single dose of the substance is administered orally to a group of fasted animals.

-

The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

-

Acute Dermal Irritation/Corrosion: OECD Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of the test substance is applied to a shaved patch of skin on the animal.

-

The patch is covered with a gauze dressing.

-

After a specified exposure period (e.g., 4 hours), the dressing and any residual test substance are removed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

The severity of the skin reactions is scored to determine the level of irritation or corrosion.

-

Visualizing Key Processes

To further aid in the understanding of experimental and safety-related workflows, the following diagrams have been generated using the DOT language.

Caption: Experimental Workflow for Cleveland Open Cup Flash Point Determination.

Caption: Logical Workflow for Responding to a this compound Spill.

Handling and Storage

Proper handling and storage of this compound are essential to minimize risks.

-

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a summary of the currently available safety information for this compound. The lack of comprehensive quantitative toxicological data underscores the importance of exercising caution and adhering to strict safety protocols when handling this chemical. Researchers and drug development professionals should always consult the most recent and complete Safety Data Sheet provided by their supplier before use and ensure that a thorough risk assessment is conducted for any new experimental procedures involving this compound.

References

Solubility of Dioctyl Malonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dioctyl malonate, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative solubility information and supplements it with quantitative data for the structurally related compound, diethyl malonate, for comparative purposes. Furthermore, this document details standardized experimental protocols for determining the solubility of esters and outlines the synthetic pathway for this compound.

Solubility Data

The solubility of this compound in aqueous and organic solvents is a critical parameter for its application in synthesis, purification, and formulation. While specific quantitative data is scarce in publicly available literature, its general solubility profile can be inferred from its chemical structure and from information on similar long-chain dialkyl esters.

Qualitative Solubility of this compound:

This compound is generally described as being soluble in alcohols and insoluble in water. One source provides an estimated water solubility of 0.01328 mg/L at 25 °C, highlighting its hydrophobic nature.[1]

Quantitative Solubility of Diethyl Malonate (for comparison):

To provide a quantitative context, the solubility of the shorter-chain analogue, diethyl malonate, is presented below. It is important to note that the longer alkyl chains of this compound will generally lead to lower solubility in polar solvents and higher solubility in non-polar solvents compared to diethyl malonate.

| Solvent | Solubility of Diethyl Malonate | Temperature (°C) |

| Water | 20 g/L | 20 |

| 60% Ethanol | 1 mL in 1.5 mL | Not Specified |

| Acetone | Very Soluble | Not Specified |

| Benzene | Very Soluble | Not Specified |

| Ether | Miscible | Not Specified |

| Chloroform | Soluble | Not Specified |

Data compiled from various sources.[2][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a compound like this compound in organic solvents. These protocols can be adapted for specific laboratory settings and analytical capabilities.

Gravimetric Method

This method is a straightforward and widely used technique for determining solubility.

Principle: A saturated solution of the solute in the solvent of interest is prepared. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to match the solution temperature and prevent precipitation or dissolution).

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, place the dish or vial in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or grams per 100 grams of solvent ( g/100g ).

-

Spectroscopic Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Constant temperature bath

-

Filtration apparatus

-

This compound

-

Selected organic solvents (UV-grade)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Withdrawal and Analysis:

-

Withdraw and filter a sample of the saturated solution as described in the gravimetric method (Section 2.1, step 2).

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Synthesis of this compound

This compound is typically synthesized via the esterification of malonic acid with octanol. The reaction is generally catalyzed by an acid.

Reaction Scheme

The overall chemical reaction is as follows:

Experimental Workflow

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides foundational information on the solubility and synthesis of this compound. For specific applications, it is recommended that researchers perform their own solubility determinations using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

References

The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone reaction in organic chemistry, enabling the versatile and predictable formation of substituted carboxylic acids from simple precursors. Its robustness and reliability have cemented its importance in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth examination of the core mechanism, supported by detailed experimental protocols, quantitative data, and process visualizations to empower researchers in applying this powerful synthetic tool.

The Core Reaction Mechanism

The malonic ester synthesis transforms an alkyl halide into a carboxylic acid with two additional carbon atoms, effectively using the diethyl malonate anion as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon. The overall process can be dissected into four fundamental steps: enolate formation, alkylation, saponification, and decarboxylation.

Step 1: Enolate Formation (Deprotonation)

The synthesis begins with the deprotonation of a malonic ester, most commonly diethyl malonate, at the α-carbon (the carbon flanked by the two carbonyl groups). The protons on this methylene group are particularly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting conjugate base. The two electron-withdrawing carbonyl groups effectively delocalize the negative charge of the carbanion, forming a stable enolate. A strong base is required for complete deprotonation, with sodium ethoxide (NaOEt) in ethanol being a common and effective choice. It is crucial to use a base whose alkoxide component matches the ester's alcohol component (e.g., ethoxide for ethyl esters) to prevent transesterification side reactions[1].

Step 2: Alkylation

The resonance-stabilized enolate is a potent carbon nucleophile. In the second step, it attacks an electrophilic alkyl halide (R-X) in a classic SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group (R) to the α-carbon of the malonic ester. The efficiency of this step is highest with primary alkyl halides and methyl halides. Secondary halides are less ideal, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions under the basic conditions[2].

Step 3: Saponification (Ester Hydrolysis)

Following alkylation, the resulting dialkyl malonic ester is hydrolyzed. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup (e.g., with HCl or H₂SO₄). This process converts both ester groups into carboxylate salts, which are then protonated to form a substituted malonic acid.

Step 4: Decarboxylation

The final step involves the decarboxylation of the substituted malonic acid. Upon heating (typically to 100-150 °C), the β-dicarboxylic acid readily loses a molecule of carbon dioxide through a cyclic pericyclic transition state. This reaction is facile because it forms a stable enol intermediate, which then tautomerizes to the final, stable substituted carboxylic acid product[1][3].

Visualizing the Pathway and Workflow

To clarify the relationships between the core steps and the practical laboratory execution, the following diagrams are provided.

Caption: The four core steps of the malonic ester synthesis.

Caption: A typical laboratory workflow for malonic ester synthesis.

Quantitative Data from Key Experiments

The efficiency of the malonic ester synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes quantitative data from established, peer-reviewed procedures.

| Target Product | Alkylating Agent | Base | Molar Ratio (Base:Ester:Halide) | Reaction Conditions | Yield | Reference |

| Diethyl n-butylmalonate | n-Butyl bromide | Sodium Ethoxide | 1 : 1.03 : 1 | Reflux in ethanol, ~2 hours | 80-83% | Organic Syntheses[2] |

| Diethyl sec-butylmalonate | sec-Butyl bromide | Sodium Ethoxide | 1 : 1.03 : 1.01 | Reflux in ethanol, 48 hours | 83-84% | Organic Syntheses[4] |

| Diethyl methylmalonate | Methyl bromide | Sodium Ethoxide | 1 : 1 : 1.05 | Reaction in ethanol, 4 hours | 97% | Organic Syntheses[5] |

| Cyclobutanecarboxylic acid | 1,3-Dibromopropane | Sodium Ethoxide | 2.1 : 1 : 1.05 | Reflux in ethanol, 24 hours | 18-21% (overall) | Organic Syntheses[6] |

Detailed Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.[2]

Materials:

-

Sodium metal (5 atoms, 115 g)

-

Absolute ethanol (2.5 L)

-

Diethyl malonate (5.15 moles, 825 g)

-

n-Butyl bromide (5.0 moles, 685 g)

Procedure:

-

Preparation of Sodium Ethoxide: A 5-L round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a separatory funnel. Absolute ethanol (2.5 L) is added to the flask. Clean sodium metal (115 g) is added portion-wise through the condenser. The mixture may require cooling with an external water bath if the reaction becomes too vigorous.

-

Enolate Formation: Once all the sodium has reacted and dissolved, the resulting sodium ethoxide solution is cooled to approximately 50°C. Diethyl malonate (825 g) is then added slowly from the separatory funnel with continuous stirring.

-

Alkylation: To the clear enolate solution, n-butyl bromide (685 g) is added gradually. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is heated under reflux until the solution is neutral to moist litmus paper (approximately 2 hours).

-

Workup and Isolation: The reaction flask is arranged for distillation, and the bulk of the ethanol is removed via a steam or water bath. The residue is treated with approximately 2 L of water and shaken thoroughly. The upper layer containing the crude product is separated.

-

Purification: The crude diethyl n-butylmalonate is purified by vacuum distillation. The product is collected at 130–135°C at 20 mm Hg. The reported yield is 80-83% of the theoretical value.

Safety Precautions: This procedure involves metallic sodium, a highly reactive and flammable substance that reacts violently with water. It must be handled under anhydrous conditions by trained personnel. The reaction generates heat and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

The malonic ester synthesis is a foundational method for constructing carbon frameworks found in numerous active pharmaceutical ingredients (APIs). Its ability to create α-substituted carboxylic acids makes it invaluable for synthesizing precursors to a wide range of drugs. A prominent historical application is in the synthesis of barbiturates, a class of central nervous system depressants. By performing a dialkylation of diethyl malonate followed by condensation with urea, a diverse library of barbiturate drugs (e.g., phenobarbital, secobarbital) can be accessed. The synthesis is also applied in the production of anticonvulsants and sedatives[1]. Its continued relevance lies in its predictability and utility for building complex chiral centers and carbon chains in modern drug discovery programs.

References

A Technical Guide to the Fundamental Reactions of Dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reactions of dicarboxylic acid esters. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the fundamental principles, reaction mechanisms, and practical applications of these versatile compounds, with a focus on providing actionable data and experimental insights.

Intramolecular Cyclization Reactions

Dicarboxylic acid esters are key substrates for the synthesis of cyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The two primary intramolecular cyclization reactions are the Dieckmann Condensation for forming five- and six-membered rings, and the Acyloin Condensation, which is particularly effective for larger ring systems.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to yield a cyclic β-keto ester.[1][2][3] This reaction is most effective for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the thermodynamic stability of these ring sizes.[4][5][6] The reaction is base-catalyzed, typically using a strong base such as sodium ethoxide.[7] The resulting cyclic β-keto ester can be further functionalized, for example, through alkylation and subsequent decarboxylation to produce substituted cyclic ketones.[1][4]

Caption: Workflow for the Dieckmann Condensation and subsequent functionalization.

| Substrate | Base | Solvent | Temperature | Product | Yield (%) | Reference(s) |

| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Ethyl 2-oxocyclopentanecarboxylate | 74-81 | Organic Syntheses |

| Diethyl Adipate | Sodium Methoxide | None | - | Ethyl 2-oxocyclopentanecarboxylate | 61 | J. Chem. Soc., Perkin Trans. 1, 1998, 3521[8] |

| Diethyl Adipate | Potassium t-Butoxide | None | - | Ethyl 2-oxocyclopentanecarboxylate | 82 | J. Chem. Soc., Perkin Trans. 1, 1998, 3521[8] |

| Diethyl Adipate | Sodium Methoxide | - | 150°C | Ethyl 2-oxocyclopentanecarboxylate | Quantitative | US20060079709A1[8] |

| Diethyl Pimelate | Sodium Ethoxide | Benzene | Reflux | Ethyl 2-oxocyclohexanecarboxylate | 75-80 | Organic Syntheses |

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, dilute

-

Diethyl ether

-

Sodium sulfate, anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of diethyl adipate in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

-

¹H NMR (CDCl₃, 300 MHz): δ 4.18 (q, J=7.1 Hz, 2H), 3.10 (t, J=8.9 Hz, 1H), 2.55-2.20 (m, 4H), 2.05-1.85 (m, 2H), 1.28 (t, J=7.1 Hz, 3H).[3][9]

-

¹³C NMR (CDCl₃, 75 MHz): δ 207.9, 171.8, 61.3, 57.9, 38.0, 30.1, 20.6, 14.1.[9]

-

IR (neat, cm⁻¹): 1750 (C=O, ester), 1725 (C=O, ketone), 1250 (C-O).

-

MS (EI, m/z): 156 (M⁺), 111, 83, 55.

Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxyketone, also known as an acyloin.[9] For dicarboxylic acid esters, this reaction proceeds intramolecularly and is a powerful method for the synthesis of larger rings, particularly those with 10 or more members.[9] The reaction is typically performed in an aprotic, high-boiling solvent like toluene or xylene. A significant improvement to the reaction, known as the Rühlmann modification, involves trapping the enediolate intermediate with trimethylsilyl chloride, which generally leads to higher yields.

Caption: Simplified mechanism of the Acyloin Condensation.

| Ring Size | Yield (%) | Reference(s) |

| 5- and 6-membered | 80-85 | |

| 4-, 7-, 10-, and 11-membered | 50-60 | |

| 8- and 9-membered | 30-40 | |

| 12-membered and higher | >70 |

Materials:

-

Diethyl decanedioate (diethyl sebacate)

-

Sodium metal, finely dispersed

-

Toluene, anhydrous

-

Trimethylsilyl chloride (for Rühlmann modification)

-

Methanol

-

Hydrochloric acid, dilute

Procedure:

-

In a large, flame-dried, three-necked round-bottom flask equipped with a high-speed mechanical stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous toluene.

-

Heat the mixture to reflux with very vigorous stirring to maintain a fine dispersion of the sodium.

-

A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing suspension over several hours.

-

After the addition is complete, continue refluxing with stirring for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature and cautiously add methanol to destroy any excess sodium.

-

The mixture is then hydrolyzed by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude 2-hydroxycyclodecanone can be purified by vacuum distillation or recrystallization.

-

¹H NMR (CDCl₃): δ 3.90-3.80 (m, 1H), 3.60 (d, 1H, OH), 2.60-2.40 (m, 2H), 1.90-1.20 (m, 18H).

-

¹³C NMR (CDCl₃): δ 214.0, 76.0, 40.0, 35.0, 26.0, 25.5, 24.0, 23.5, 23.0, 22.5, 22.0.

-

IR (KBr, cm⁻¹): 3450 (O-H), 2930, 2860 (C-H), 1710 (C=O).

-

MS (EI, m/z): 198 (M⁺), 180, 152, 124, 98, 84, 69, 55.

Reactions of the Ester Functional Groups

The ester moieties of dicarboxylic acid esters can undergo a variety of transformations, including hydrolysis, reduction, and ammonolysis, to yield a diverse range of difunctional compounds.

Hydrolysis

The hydrolysis of dicarboxylic acid esters cleaves the ester bonds to produce the corresponding dicarboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible process, and to drive the reaction to completion, an excess of water is typically used.[2]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt. The dicarboxylic acid can be obtained by subsequent acidification.

Materials:

-

Diethyl adipate

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Ethanol (as a co-solvent to increase solubility)

-

Hydrochloric acid, concentrated

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl adipate in a minimal amount of ethanol.

-

Add an excess of sodium hydroxide solution to the flask.

-

Heat the mixture to reflux for 1-2 hours. The completion of the reaction can be monitored by the disappearance of the insoluble ester layer.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid in an ice bath until the pH is strongly acidic.

-

The precipitated adipic acid is collected by vacuum filtration, washed with cold water, and dried.

Reduction to Diols

Dicarboxylic acid esters can be reduced to the corresponding diols. A classic method for this transformation is the Bouveault-Blanc reduction.

This reduction method employs metallic sodium in a protic solvent, typically absolute ethanol, to reduce the ester functional groups to primary alcohols.[5] It offers an alternative to metal hydride reagents like lithium aluminum hydride.

Caption: Logical flow of the Bouveault-Blanc Reduction.

| Substrate | Product | Yield (%) | Reference(s) |

| Ethyl Oleate | Oleyl Alcohol | High | |

| Lauryl Ester | Lauryl Alcohol | High | [9] |

| Diethyl Sebacate | 1,10-Decanediol | Good | [9] |

| Diethyl Adipate | 1,6-Hexanediol | High | [9] |

Materials:

-

Diethyl adipate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid, dilute

Procedure:

-

In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, place a solution of diethyl adipate in absolute ethanol.

-

While vigorously stirring the solution, add small pieces of sodium metal at a rate that maintains a steady reflux.

-

After all the sodium has been added and the reaction has subsided, continue stirring until all the sodium has dissolved.

-

Cool the reaction mixture and cautiously add water to hydrolyze the resulting alkoxides.

-

Acidify the mixture with dilute hydrochloric acid.

-

The product, 1,6-hexanediol, can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether), followed by drying of the organic phase and removal of the solvent. Purification can be achieved by distillation or recrystallization.

-

¹H NMR (CDCl₃, 300 MHz): δ 3.64 (t, J=6.6 Hz, 4H), 1.62-1.52 (m, 4H), 1.45-1.35 (m, 4H), 2.0 (br s, 2H, OH).

-

¹³C NMR (CDCl₃, 75 MHz): δ 62.8, 32.6, 25.6.

-

IR (KBr, cm⁻¹): 3330 (broad, O-H), 2940, 2860 (C-H).

Ammonolysis to Diamides

Dicarboxylic acid esters react with ammonia to form diamides. This reaction, known as ammonolysis, involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the displacement of the alcohol.

Materials:

-

Diethyl adipate

-

Concentrated aqueous ammonia or ammonia in methanol

-

Ethanol (as a co-solvent)

Procedure:

-

In a sealed pressure vessel, dissolve diethyl adipate in ethanol.

-

Add an excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Heat the sealed vessel to a temperature of 100-150°C for several hours.

-

After cooling, the precipitated adipamide can be collected by filtration.

-

The crude product can be purified by recrystallization from water or ethanol.

-

¹H NMR (DMSO-d₆, 300 MHz): δ 6.95 (s, 2H, NH₂), 6.45 (s, 2H, NH₂), 2.02 (t, J=7.3 Hz, 4H), 1.45 (m, 4H).

-

IR (KBr, cm⁻¹): 3400, 3200 (N-H), 1640 (C=O, amide I), 1610 (N-H bend, amide II).

This guide provides a foundational understanding of the key reactions of dicarboxylic acid esters. The provided data and protocols are intended to be a starting point for further research and development. For specific applications, optimization of reaction conditions may be necessary.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate - Google Patents [patents.google.com]

- 3. Diethyl adipate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US4302595A - Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate - Google Patents [patents.google.com]

- 7. Bouveault-Blanc Reduction (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Page loading... [guidechem.com]

- 9. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using Dioctyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the malonic ester synthesis of long-chain carboxylic acids using dioctyl malonate. This method is particularly advantageous for synthesizing substituted carboxylic acids with long alkyl chains, which are valuable intermediates in drug development and materials science. This compound is often preferred over diethyl malonate in these syntheses due to the reduced propensity for side reactions and the favorable physical properties of the intermediates.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids. The synthesis involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid.[1][2][3][4] The use of this compound as the starting material offers advantages in the synthesis of lipophilic carboxylic acids, as the long octyl chains can improve the solubility of intermediates in organic solvents and minimize emulsion formation during aqueous workup steps.

The overall transformation can be summarized in three key stages:

-

Enolate Formation: The α-protons of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in the formation of a stabilized enolate.[2][4]

-

Alkylation: The resulting enolate is a potent nucleophile and readily undergoes SN2 reaction with an alkyl halide to form a C-C bond at the α-position.[2][4]

-

Hydrolysis and Decarboxylation: The dialkyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to afford the final substituted carboxylic acid.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a long-chain carboxylic acid, 2-octyldodecanoic acid, using this compound and 1-bromooctane as an example.

Materials and Reagents

-

This compound (98% purity)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromooctane (99% purity)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Protocol 1: Alkylation of this compound with 1-Bromooctane

This protocol is adapted from a general procedure for the alkylation of malonic esters.[1]

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 g of a 60% dispersion, 25 mmol).

-

Solvent Addition: Under a nitrogen atmosphere, add 50 mL of anhydrous DMF to the flask.

-

Enolate Formation: While stirring, slowly add this compound (8.2 g, 25 mmol) dropwise to the suspension of sodium hydride in DMF at room temperature. The addition should be controlled to manage the evolution of hydrogen gas. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Alkylation: To the resulting enolate solution, add 1-bromooctane (4.8 g, 25 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dioctyl 2-octylmalonate.

-

Protocol 2: Saponification and Decarboxylation

This protocol is based on general procedures for the hydrolysis and decarboxylation of malonic esters.[2][5]

-

Saponification:

-

To the crude dioctyl 2-octylmalonate obtained from the previous step, add a solution of potassium hydroxide (5.6 g, 100 mmol) in 100 mL of ethanol.

-

Heat the mixture to reflux and maintain for 6 hours.

-

-

Acidification and Decarboxylation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add 100 mL of water to the residue and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

-

Heat the acidic solution to 100 °C for 3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

-

Isolation of Product:

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 2-octyldodecanoic acid.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the malonic ester synthesis of long-chain carboxylic acids.

| Starting Malonate | Alkyl Halide | Product | Yield (%) | Reference |

| Diethyl malonate | 1-Bromobutane | Diethyl 2-butylmalonate | 93 | [6] |

| Di-n-butyl malonate | Benzyl chloride | Di-n-butyl benzylcetylmalonate | 67 | [7] |

| Diethyl malonate | 1-Iodopropane | Pentanoic acid | Not specified | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the malonic ester synthesis using this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanistic pathway of the malonic ester synthesis.

References

- 1. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 5. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Deprotonation of Dioctyl Malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioctyl malonate is a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of a wide range of therapeutic agents. The reactivity of this compound is centered around the acidity of the methylene protons located between the two carbonyl groups. Deprotonation of this position generates a resonance-stabilized enolate, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions, most notably alkylation and acylation. The appropriate selection of a base for this deprotonation is critical to ensure high yields and minimize side reactions. These notes provide a detailed guide to selecting the optimal base and experimental protocols for the efficient deprotonation of this compound. Malonic esters are known to be valuable in the synthesis of a variety of compounds, including barbiturates and nonsteroidal anti-inflammatory agents.[1][2]

Base Selection for Deprotonation

The α-hydrogens of this compound are significantly more acidic than those of simple esters due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. The pKa of diethyl malonate is approximately 13, and it is expected that this compound has a similar pKa.[3] This acidity allows for the use of a range of bases for deprotonation. The choice of base is contingent on several factors, including the desired reaction conditions, the nature of the subsequent electrophile, and the need to avoid potential side reactions.

Key Considerations for Base Selection:

-

Strength (pKa of conjugate acid): The base must be strong enough to deprotonate the malonate effectively.

-

Nucleophilicity: A non-nucleophilic base is often preferred to avoid unwanted reactions with the ester carbonyl groups.

-

Solubility: The base and its byproducts should have appropriate solubility in the chosen reaction solvent.

-

Steric Hindrance: The steric bulk of the base can influence the rate and success of the deprotonation.

-

Compatibility: The base should not react with other functional groups in the substrate or with the solvent.

Comparison of Common Bases

| Base | Conjugate Acid pKa | Common Solvents | Advantages | Disadvantages |

| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | - Strong, non-nucleophilic base.- Drives deprotonation to completion.- Hydrogen gas is the only byproduct. | - Highly flammable and water-reactive.- Can act as a reducing agent.- Potential for side reactions with certain solvents (e.g., DMF, acetonitrile).[4] |

| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | - Relatively inexpensive and easy to handle.- Sufficiently strong for malonate deprotonation. | - Can lead to transesterification with this compound.- The equilibrium nature of the reaction may not result in complete deprotonation. |

| Sodium Octoxide (NaO(CH₂)₇CH₃) | ~16 (Octanol) | Toluene, THF | - Avoids transesterification with this compound. | - Not as commonly available as sodium ethoxide; may need to be prepared in situ. |

| Potassium tert-Butoxide (KOtBu) | ~17 (tert-Butanol) | THF, t-Butanol | - Strong, sterically hindered base.- High reactivity. | - Can promote elimination reactions with certain electrophiles. |

Experimental Protocols

The following are generalized protocols for the deprotonation of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Deprotonation using Sodium Hydride (NaH)

This protocol is recommended when complete deprotonation is desired to avoid side reactions in subsequent steps.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Preparation of NaH: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the required amount of sodium hydride (1.1 equivalents).

-

Washing of NaH (Optional but Recommended): To remove the mineral oil, wash the sodium hydride with anhydrous hexanes under an inert atmosphere. Allow the NaH to settle, and carefully remove the hexanes via cannula. Repeat this process two more times. Caution: Dry sodium hydride is pyrophoric.

-

Addition of Solvent: Add anhydrous THF or DMF to the flask via a syringe.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension of NaH. The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium enolate of this compound is now complete, and the resulting solution/suspension is ready for the subsequent reaction.

Protocol 2: Deprotonation using Sodium Octoxide

This protocol is suitable when a less reactive base is preferred and to avoid transesterification.

Materials:

-

This compound

-

Sodium metal or sodium hydride

-

Anhydrous 1-octanol

-

Anhydrous toluene or THF

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Septum and nitrogen/argon inlet

Procedure for in situ Preparation of Sodium Octoxide:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous 1-octanol (1.1 equivalents) and anhydrous toluene.

-

Addition of Sodium: Carefully add sodium metal (1.1 equivalents) in small pieces to the stirred solution. The reaction is exothermic and will produce hydrogen gas. Alternatively, sodium hydride can be used for a more controlled reaction.

-

Formation of Alkoxide: Heat the mixture to reflux until all the sodium has reacted.

-

Cooling: Cool the resulting solution of sodium octoxide to room temperature.

Deprotonation Procedure:

-

Addition of this compound: Slowly add this compound (1.0 equivalent) to the solution of sodium octoxide.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The deprotonation will result in the formation of the this compound enolate. The solution is now ready for the next step in the synthesis.

Visualizations

Caption: General mechanism of this compound deprotonation.

Caption: Workflow for the deprotonation of this compound.

References

Application Note: A Protocol for the Mono-alkylation of Dioctyl Malonate

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile method for the synthesis of substituted carboxylic acids. The reaction involves the alkylation of a malonic ester, such as dioctyl malonate, at the carbon atom alpha to both carbonyl groups[1][2]. This process is facilitated by the notable acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), which allows for their easy removal by a suitable base to form a stabilized enolate ion[1]. This enolate then acts as a nucleophile, reacting with an alkyl halide in an S(_N)2 reaction to form a C-C bond[3][4]. A significant challenge in this synthesis is controlling the extent of alkylation, as the mono-alkylated product still possesses one acidic proton and can undergo a second alkylation[1][2]. This protocol provides a detailed procedure for achieving selective mono-alkylation of this compound, a crucial step for various applications in drug development and materials science.

Experimental Protocol: Mono-alkylation using Sodium Hydride

This protocol details a general and effective method for the mono-alkylation of this compound using sodium hydride as the base in a non-protic solvent.

Materials and Equipment

-

Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., 1-bromobutane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Septa

-

Syringes

-

Addition funnel

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

-

Procedure

-

Reaction Setup:

-

A three-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

-

The flask is charged with sodium hydride (1.0 equivalent, 60% dispersion). The mineral oil can be removed by washing with anhydrous hexanes if desired.

-

Anhydrous DMF is added via syringe to the flask, and the resulting suspension is cooled to 0 °C using an ice-water bath[5].

-

-

Deprotonation:

-

This compound (1.1 equivalents) is dissolved in a small amount of anhydrous DMF in a separate flask.

-

This solution is added dropwise to the stirred NaH/DMF suspension at 0 °C via an addition funnel or syringe[5].

-

The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the enolate. Hydrogen gas evolution will be observed.

-

-

Alkylation:

-

The alkyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C[5].

-

After the addition, the ice bath is removed, and the reaction is allowed to warm to room temperature.

-

The mixture is stirred at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, the flask is cooled again in an ice-water bath.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to destroy any unreacted NaH.

-

The mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO(_4) or Na(_2)SO(_4), and filtered.

-

-

Purification:

-

The solvent is removed from the filtrate using a rotary evaporator.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated this compound.

-

Data Presentation: Comparison of Alkylation Methods

While the above protocol uses NaH, other base and solvent systems are commonly employed. Phase-transfer catalysis (PTC) offers a milder alternative that avoids strongly anhydrous conditions[3][6]. The choice of method may depend on the substrate and desired scale.

| Alkyl Halide | Malonic Ester | Base (equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromobutane | Diethyl Malonate | K(_2)CO(_3) | 18-crown-6 | Dichloromethane | Reflux | 2 | ~70-80 | [3] |

| Allyl Chloride | Malonic Ester | KOH (40% aq.) | Azacrown ether | Organic Phase | RT | 1-2 | >90 | [7] |

| Methyl Bromide | Ethyl Malonate | NaOEt (1.0) | None | Ethanol | RT | - | 79-83 | [8] |

| Iodomethane | Dimethyl Malonate | NaH (1.0) | None | DMF | RT | 2 | ~95 | [5] |

| 1,6-Dichlorohexane | Diethyl Malonate | K(_2)CO(_3) (1.2-1.8) | TBAB | Cyclohexane | Reflux | 3 | 74 | [9] |

Note: Yields are for analogous reactions, primarily with diethyl or dimethyl malonate, and serve as a general guide for the this compound system.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the general chemical transformation for the mono-alkylation of this compound.

Caption: Experimental workflow for mono-alkylation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

Application of Dioctyl Malonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl malonate, a dialkyl ester of malonic acid, serves as a versatile C3 synthon in pharmaceutical synthesis. Its chemical reactivity is centered around the active methylene group, which is flanked by two carbonyl groups, rendering the α-protons acidic and readily deprotonated to form a stable enolate. This reactivity allows for the facile formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. While diethyl malonate is more commonly cited in literature, this compound offers specific advantages in certain applications, particularly where increased lipophilicity is desired in the final product or intermediates, or when different reaction conditions (e.g., higher boiling point solvents) are employed.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). The protocols provided are based on established procedures for analogous diethyl malonate and have been adapted for this compound, with considerations for necessary modifications.

Key Applications and Reaction Types

The primary applications of this compound in pharmaceutical synthesis revolve around three main reaction types:

-

Malonic Ester Synthesis (Alkylation and Decarboxylation): This classic method involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation to produce substituted acetic acids. This is a fundamental strategy for introducing alkyl or arylalkyl side chains.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a C=C double bond.

-

Cyclocondensation Reactions: this compound can react with dinucleophilic reagents, such as urea or hydrazobenzene, to form heterocyclic ring systems that are central to the structure of many pharmaceuticals.

Data Presentation: Reaction Parameters for Pharmaceutical Synthesis

The following tables summarize typical reaction conditions and expected outcomes for key pharmaceutical syntheses using dialkyl malonates. These parameters, primarily based on diethyl malonate, serve as a starting point for optimization when using this compound.

Table 1: Synthesis of Barbituric Acid Core via Cyclocondensation

| Parameter | Value/Condition | Notes |

| Reactants | This compound, Urea | Substituted ureas can be used for N-substituted barbiturates. |

| Base | Sodium Octoxide in 1-Octanol | Prepared in situ from sodium metal and 1-octanol. The corresponding alkoxide to the ester is used to prevent transesterification. |

| Solvent | 1-Octanol | A high-boiling alcohol is suitable for this reaction. |

| Temperature | 110-120 °C (Reflux) | Higher temperature may be required compared to ethanol due to the higher boiling point of 1-octanol. |

| Reaction Time | 7-10 hours | Reaction progress should be monitored by TLC. |

| Work-up | Acidification with HCl | To precipitate the barbituric acid derivative. |

| Expected Yield | 70-80% | Yields may vary and require optimization for this compound. |

Table 2: Synthesis of n-Butyl this compound (Intermediate for Phenylbutazone)

| Parameter | Value/Condition | Notes |

| Reactants | This compound, n-Butyl Bromide | Other alkyl halides can be used for different side chains. |

| Base | Sodium Octoxide in 1-Octanol | To generate the malonate enolate. |

| Solvent | 1-Octanol | Provides a suitable reaction medium. |

| Temperature | 50-70 °C | The reaction is typically exothermic. |

| Reaction Time | 2-4 hours (until neutral) | Monitor with moist litmus paper. |

| Work-up | Aqueous wash and distillation | To remove salts and purify the product. |

| Expected Yield | 80-90% | Good yields are generally achieved for this alkylation step. |

Experimental Protocols

The following are detailed experimental protocols adapted for the use of this compound.

Protocol 1: Synthesis of Barbituric Acid

This protocol describes the synthesis of the core barbituric acid ring structure through the cyclocondensation of this compound and urea.

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

1-Octanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Octoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal (1 equivalent) in small pieces to anhydrous 1-octanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium octoxide.

-

Reaction Setup: To the freshly prepared sodium octoxide solution, add this compound (1 equivalent). Subsequently, add a solution of dry urea (1 equivalent) dissolved in warm anhydrous 1-octanol.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 7-10 hours. A white precipitate of the sodium salt of barbituric acid should form.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add hot deionized water to dissolve the precipitate. Carefully acidify the solution with concentrated HCl with stirring until the solution is acidic to litmus paper. This will precipitate the barbituric acid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold deionized water, and dry in an oven at 100 °C. The product can be further purified by recrystallization from hot water.

Protocol 2: Synthesis of Phenylbutazone (via n-Butyl this compound)

This synthesis involves two main stages: the alkylation of this compound to form n-butyl this compound, followed by cyclocondensation with hydrazobenzene.

Part A: Synthesis of n-Butyl this compound

Materials:

-

This compound

-

n-Butyl bromide

-

Sodium metal

-

1-Octanol (anhydrous)

-

Deionized water

Procedure:

-

Enolate Formation: Prepare a solution of sodium octoxide in anhydrous 1-octanol as described in Protocol 1, Step 1, using 1 equivalent of sodium metal.

-

Alkylation: To the sodium octoxide solution, add this compound (1.05 equivalents) slowly with stirring. Then, add n-butyl bromide (1 equivalent) dropwise. The reaction is exothermic, and the temperature should be maintained between 50-70 °C.

-

Reaction Completion: Reflux the mixture for 2-4 hours, or until the solution is neutral to moist litmus paper.

-

Work-up: Distill off the excess 1-octanol under reduced pressure. To the residue, add deionized water and shake thoroughly. Separate the upper organic layer containing the n-butyl this compound.

-

Purification: Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain pure n-butyl this compound.

Part B: Synthesis of Phenylbutazone

Materials:

-

n-Butyl this compound (from Part A)

-

Hydrazobenzene

-

Sodium metal

-

Anhydrous xylene or toluene

Procedure:

-

Base Preparation: In a suitable reaction vessel, prepare sodium octoxide by reacting sodium metal with a small amount of anhydrous 1-octanol in anhydrous xylene or toluene.

-

Cyclocondensation: To the base, add n-butyl this compound (1 equivalent) and hydrazobenzene (1 equivalent).

-

Reaction: Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove salts and unreacted starting materials. The crude phenylbutazone can be purified by crystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described.

Caption: Malonic Ester Synthesis Workflow.